Glycidyl stearate

Description

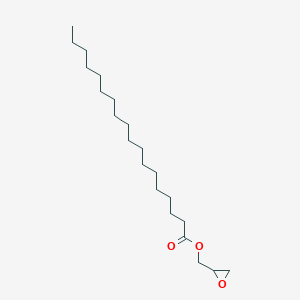

structure

Properties

IUPAC Name |

oxiran-2-ylmethyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQGOXCIUOCDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316444 | |

| Record name | Glycidyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7460-84-6 | |

| Record name | Glycidyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7460-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCIDYL STEARATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCIDYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7QG7S8K60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Glycidyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidyl stearate (GS) is a long-chain fatty acid ester containing a reactive epoxide moiety. This unique bifunctional structure makes it a valuable intermediate in various industrial and research applications, including the synthesis of polymers, as a stabilizer in formulations, and as an internal standard in analytical chemistry. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, reactivity, and spectral data. Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of key chemical transformations and experimental workflows to support researchers and drug development professionals in their understanding and utilization of this compound.

Chemical and Physical Properties

This compound is a white, solid compound at room temperature. Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | oxiran-2-ylmethyl octadecanoate | [1][2] |

| Synonyms | Stearic acid, 2,3-epoxypropyl ester; Glycidyl octadecanoate | [3] |

| CAS Number | 7460-84-6 | [3] |

| Molecular Formula | C₂₁H₄₀O₃ | [3] |

| Molecular Weight | 340.54 g/mol | [3] |

| Appearance | White solid | [4] |

| Melting Point | 51-53 °C (123.8-127.4 °F) | [5] |

| Boiling Point | Not available | |

| Density | Not available |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Chloroform | Soluble | [6] |

| Ethyl Acetate | Soluble | [6] |

| Methanol | Soluble | [6] |

| Water | Insoluble | |

| Dimethylformamide (DMF) | Soluble (2 mg/mL) | [7] |

| Dimethyl sulfoxide (DMSO) | Insoluble | [7] |

| Ethanol | Insoluble | [7] |

| Phosphate-buffered saline (PBS, pH 7.2) | Insoluble | [7] |

Reactivity

The chemical reactivity of this compound is dominated by the high ring strain of the epoxide group, making it susceptible to nucleophilic attack. The ester linkage can also undergo hydrolysis under acidic or basic conditions.

Hydrolysis of the Epoxide and Ester

In the presence of water, particularly under acidic or basic catalysis, this compound can undergo hydrolysis. This can lead to the opening of the epoxide ring to form a diol and/or the cleavage of the ester bond to yield stearic acid and glycidol. The latter can be further hydrolyzed to glycerol.

Figure 1: Hydrolysis pathways of this compound.

Acid-Catalyzed Ring-Opening

The epoxide ring of this compound can be readily opened by various nucleophiles under acidic conditions. The acid protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack. The nucleophile will typically attack the more substituted carbon of the epoxide.

Figure 2: General mechanism of acid-catalyzed epoxide ring-opening.

Spectral Data

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 3: Summary of Spectral Data for this compound

| Technique | Key Features | Source(s) |

| ¹H NMR | Signals corresponding to the long alkyl chain of stearate, the ester linkage, and the protons of the glycidyl group. | [5] |

| FT-IR | Characteristic peaks for C-H stretching of the alkyl chain, C=O stretching of the ester, and C-O-C stretching of the epoxide. | [1][8] |

| Mass Spec. | Molecular ion peak and characteristic fragmentation patterns. | [1][9] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an alkali metal salt of stearic acid with epichlorohydrin.

Figure 3: Experimental workflow for the synthesis of this compound.

Methodology:

-

Preparation of Sodium Stearate: An aqueous solution of sodium stearate is prepared by neutralizing stearic acid with an equimolar amount of sodium hydroxide.

-

Reaction: A 10 to 20 molar excess of epichlorohydrin is added to the aqueous solution of sodium stearate. A quaternary ammonium halide can be used as a phase-transfer catalyst.

-

Azeotropic Removal of Water: The reaction mixture is heated to reflux. The water is removed azeotropically with epichlorohydrin. The condensed epichlorohydrin is separated from the water and returned to the reaction mixture.

-

Workup: Once the reaction is complete (monitored by techniques like TLC), the mixture is cooled. The precipitated sodium chloride is removed by filtration.

-

Purification: Excess epichlorohydrin is removed by distillation under reduced pressure. The crude this compound can be further purified by vacuum distillation or column chromatography.

Determination of Solubility

The solubility of this compound in various organic solvents can be determined experimentally.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the collected supernatant and weigh the remaining this compound residue.

-

Chromatographic Method: Analyze the concentration of this compound in the supernatant using a calibrated analytical technique such as HPLC or GC.

-

-

Calculation: Express the solubility as mass of solute per volume of solvent (e.g., g/100 mL or mg/mL).

Kinetic Analysis of Hydrolysis

The rate of hydrolysis of the ester bond in this compound can be monitored by titrating the liberated stearic acid.

Methodology:

-

Reaction Setup: Prepare a solution of this compound in a suitable solvent mixture (e.g., a water-miscible organic solvent to ensure solubility). Add a known concentration of acid or base to catalyze the reaction. Maintain the reaction at a constant temperature.

-

Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately cool the aliquot in an ice bath to stop the reaction.

-

Titration: Titrate the aliquot with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator (e.g., phenolphthalein) to determine the concentration of the liberated stearic acid.

-

Data Analysis: Plot the concentration of stearic acid versus time. The rate constant can be determined from the slope of the line, depending on the order of the reaction.

Conclusion

This compound is a versatile chemical compound with a rich chemistry centered around its reactive epoxide group and ester functionality. This guide has provided a detailed overview of its chemical and physical properties, reactivity, and spectral characteristics. The included experimental protocols and diagrams offer a practical resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding and application of this important molecule. Further research into the kinetics of its various reactions and its biological interactions will continue to expand its utility.

References

- 1. shodexhplc.com [shodexhplc.com]

- 2. This compound | CAS 7460-84-6 | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. bfr.bund.de [bfr.bund.de]

- 8. hpc-standards.com [hpc-standards.com]

- 9. benchchem.com [benchchem.com]

Glycidyl Stearate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidyl stearate, the ester of glycidol and stearic acid, is a molecule of significant interest in various scientific and industrial domains. Its unique bifunctional nature, possessing both a reactive epoxide ring and a long hydrophobic alkyl chain, underpins its utility as a chemical intermediate and its relevance in toxicology and drug delivery. This technical guide provides an in-depth overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It further details experimental protocols for its synthesis and quantitative analysis, and explores its implications in drug development, particularly in the context of its hydrolysis product, glycidol, and its potential applications in nanoparticle-based drug delivery systems.

Molecular Structure and Chemical Formula

This compound is chemically known as oxiran-2-ylmethyl octadecanoate. It is an epoxide and a carboxylic ester functionally related to glycidol.[1][2] The molecule consists of a stearic acid backbone, a C18 saturated fatty acid, esterified to a glycidyl group, which contains a reactive three-membered epoxide ring.

Molecular Formula: C₂₁H₄₀O₃[3]

Molecular Weight: 340.54 g/mol [3][4]

Chemical Structure:

Synonyms: Glycidyl octadecanoate, Stearic acid glycidyl ester, 2,3-Epoxypropyl stearate.[2]

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[4][5] Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 7460-84-6 | [3] |

| Melting Point | 53 °C | [1] |

| Boiling Point | 193 °C at 1 mmHg | [1] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly, Sonicated), Hexanes (Slightly, Heated) | [1][4] |

| Purity | ≥96% | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of an alkali metal salt of stearic acid with an excess of epichlorohydrin, often in the presence of a phase-transfer catalyst. The following protocol is a generalized procedure based on established methods for glycidyl ester synthesis.

Materials:

-

Stearic acid

-

Sodium hydroxide (or potassium hydroxide)

-

Epichlorohydrin (10-20 molar excess)

-

Quaternary ammonium halide (e.g., benzyltrimethylammonium chloride) as a phase-transfer catalyst

-

Deionized water

-

Toluene (for azeotropic removal of water)

-

Inert organic solvent of low polarity (e.g., a mixture of benzene and ligroin) for purification

Procedure:

-

Preparation of Sodium Stearate: In a reaction vessel, dissolve stearic acid in a suitable solvent. Stoichiometrically add an aqueous solution of sodium hydroxide with stirring to form sodium stearate.

-

Reaction with Epichlorohydrin: To the sodium stearate solution, add a 10 to 20 molar excess of epichlorohydrin and the quaternary ammonium halide catalyst.

-

Reaction Conditions: Heat the reaction mixture to reflux. To drive the reaction to completion, it is crucial to remove water from the reaction mixture. This can be achieved by azeotropic distillation; distill the epichlorohydrin-water azeotrope, separate the water from the condensed distillate, and return the epichlorohydrin to the reaction vessel. Continue this process until the reaction mixture is substantially anhydrous.

-

Work-up: After the reaction is complete, cool the mixture. The crude product can be washed with water to remove inorganic salts and the catalyst.

-

Purification: Remove the excess epichlorohydrin by distillation under reduced pressure. The crude this compound can be further purified by recrystallization from an appropriate solvent system, such as a mixture of benzene and ligroin, or by solvent extraction.

Logical Workflow for this compound Synthesis:

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The quantification of this compound can be performed using GC-MS. An indirect method is often employed, especially in complex matrices like edible oils, where the glycidyl ester is converted to a more volatile and stable derivative. The following is a representative protocol.

Materials:

-

This compound standard

-

Internal standard (e.g., this compound-d5)

-

Sodium bromide (NaBr)

-

Sulfuric acid (H₂SO₄)

-

Phenylboronic acid (PBA) for derivatization

-

Organic solvents (e.g., tetrahydrofuran, n-heptane, acetone)

-

Anhydrous sodium sulfate

Procedure:

-

Sample Preparation and Spiking:

-

Accurately weigh the this compound sample (e.g., 0.1 g) into a glass tube.

-

Spike the sample with a known concentration of the internal standard (this compound-d5).

-

-

Conversion to 3-Monobromo-1,2-propanediol (3-MBPD):

-

Add an acidic solution of sodium bromide to the sample. This reaction opens the epoxide ring to form 3-MBPD.

-

-

Derivatization:

-

The resulting 3-MBPD is then derivatized with phenylboronic acid (PBA). This step enhances the volatility and chromatographic properties of the analyte for GC analysis.

-

-

Extraction:

-

Extract the derivatized product into an organic solvent such as iso-octane.

-

-

GC-MS Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Instrumental Parameters (Example):

-

GC System: Agilent 7890A or equivalent.

-

Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode.

-

Oven Program: Start at 50°C (hold 1 min), ramp to 145°C at 40°C/min (hold 5 min), then to 160°C at 2°C/min, and finally to 320°C at 40°C/min (hold 5 min).

-

MS System: Mass spectrometer operating in Electron Ionization (EI) mode.

-

Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for the PBA derivative of glycidol and the derivatized internal standard.

Experimental Workflow for GC-MS Analysis:

Applications in Drug Development and Toxicology

Model Compound for Carcinogenesis Research

This compound serves as a model compound for studying epoxide-mediated carcinogenesis.[2] In biological systems, it can be hydrolyzed by lipases to yield stearic acid and glycidol.[2] Glycidol is a known genotoxic carcinogen that can directly damage DNA.[6] The reactive epoxide group of glycidol is responsible for its alkylating activity, allowing it to form adducts with cellular macromolecules, including DNA.[1]

Role in Signaling Pathways

Research has indicated that the toxic effects of glycidol may involve the modulation of key cellular signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial in regulating cell proliferation, differentiation, and survival. Studies on glycidol isomers have shown a downregulation of ERK1/2 and phosphorylated ERK (pERK) protein expression in human colon cancer cells. The inhibition of the ERK pathway can disrupt normal cellular processes and contribute to apoptosis.

Glycidol-Mediated Downregulation of the ERK Signaling Pathway:

Potential as a Pharmaceutical Excipient and in Drug Delivery

This compound is also utilized as a pharmaceutical excipient, aiding in the formulation and delivery of active pharmaceutical ingredients (APIs).[2] Its lipophilic nature makes it suitable for applications in lipid-based drug delivery systems. For instance, related compounds like glyceryl monostearate are used to formulate solid lipid nanoparticles (SLNs).[1] These nanocarriers can encapsulate hydrophobic drugs, improve their bioavailability, and provide controlled release. The principles applied in the development of glyceryl monostearate-based SLNs could potentially be extended to this compound for specific drug delivery applications, leveraging its unique chemical properties.

Conclusion

This compound is a multifaceted molecule with a well-defined chemical structure and a range of physicochemical properties that make it relevant to both industrial and research settings. The experimental protocols for its synthesis and analysis are established, providing a framework for its further investigation and application. In the context of drug development, its role as a precursor to the carcinogen glycidol necessitates a thorough understanding of its toxicology, particularly its impact on cellular signaling pathways like the ERK cascade. Concurrently, its properties as a lipidic compound open avenues for its potential use in advanced drug delivery systems. This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound.

References

An In-depth Technical Guide to the Synthesis of Glycidyl Stearate from Stearic Acid and Epichlorohydrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of glycidyl stearate, a versatile chemical intermediate, from the readily available precursors stearic acid and epichlorohydrin. Two primary synthetic pathways are explored in detail: the direct esterification of stearic acid and the reaction of a stearate salt with epichlorohydrin, often facilitated by a phase-transfer catalyst. This document furnishes detailed experimental protocols, a comparative analysis of the synthetic routes, and an in-depth discussion of the reaction mechanisms. Furthermore, it presents a complete characterization of the final product using modern analytical techniques, including ¹H NMR, ¹³C NMR, FTIR, and GC-MS, complete with spectral data interpretation. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, materials science, and pharmaceutical development.

Introduction

This compound (2,3-epoxypropyl octadecanoate) is a long-chain fatty acid ester containing a reactive epoxide ring.[1][2] This bifunctional molecule combines the hydrophobic nature of the stearic acid backbone with the versatile reactivity of the glycidyl group.[2] This unique structure makes it a valuable intermediate in a variety of industrial applications, including the production of polymers, coatings, adhesives, and as a stabilizer in plastics.[3] In the pharmaceutical and cosmetic industries, it finds use as an emulsifier, emollient, and as a starting material for the synthesis of more complex molecules.[2]

The synthesis of this compound is primarily achieved through the reaction of stearic acid or its corresponding salt with epichlorohydrin. The choice of synthetic route can significantly impact the reaction efficiency, yield, purity of the final product, and overall process economics. This guide will provide a detailed examination of the two most common synthetic strategies.

Synthetic Pathways

There are two principal methods for the synthesis of this compound from stearic acid and epichlorohydrin:

-

Route 1: Direct Esterification of Stearic Acid: This method involves the direct reaction of stearic acid with epichlorohydrin, typically in the presence of a catalyst.

-

Route 2: Reaction of a Stearate Salt with Epichlorohydrin: This two-step approach first involves the formation of a stearate salt (e.g., sodium stearate), which is then reacted with epichlorohydrin.[2] This reaction is often accelerated by the use of a phase-transfer catalyst.[4]

Comparative Analysis of Synthesis Routes

The selection of a synthetic route depends on various factors, including desired purity, yield, reaction conditions, and scalability. The following table summarizes a comparison of the two main pathways based on available literature.

| Parameter | Route 1: Direct Esterification | Route 2: Stearate Salt with Phase-Transfer Catalysis |

| Reactants | Stearic Acid, Epichlorohydrin | Stearic Acid, Base (e.g., NaOH), Epichlorohydrin, Phase-Transfer Catalyst (e.g., TBAB) |

| Catalyst | Acid or Base catalysts can be used. | Quaternary ammonium salts (e.g., Tetrabutylammonium bromide - TBAB).[4] |

| Reaction Temperature | Generally higher temperatures may be required. | Can often be performed at lower temperatures.[4] |

| Reaction Time | Can be variable depending on the catalyst and temperature. | Often shorter reaction times are reported.[4] |

| Yield | Moderate to high. | Generally high to quantitative yields.[4] |

| Purity of Crude Product | May require more rigorous purification to remove unreacted acid and byproducts. | Often results in a cleaner reaction with easier purification. |

| Byproducts | Water, potential for polymerization of epichlorohydrin. | Salt (e.g., NaCl), which is typically easily removed by filtration. |

| Scalability | Scalable, but control of exotherms and removal of water can be challenging. | Highly scalable and well-suited for industrial applications. |

Reaction Mechanisms

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Direct Esterification (Acid Catalyzed)

The direct esterification of stearic acid with epichlorohydrin in the presence of an acid catalyst proceeds through a series of equilibrium steps, analogous to the Fischer esterification.

Caption: Reaction mechanism for the acid-catalyzed direct esterification of stearic acid with epichlorohydrin.

Mechanism of the Stearate Salt Route with Phase-Transfer Catalysis

This route operates under two-phase conditions (solid-liquid or liquid-liquid) and relies on a phase-transfer catalyst (PTC), typically a quaternary ammonium salt (Q⁺X⁻), to facilitate the reaction.

Caption: Simplified mechanism of phase-transfer catalyzed synthesis of this compound.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and desired scale.

Route 1: Direct Esterification of Stearic Acid (Illustrative Protocol)

Materials:

-

Stearic Acid

-

Epichlorohydrin (in molar excess, e.g., 5-10 equivalents)

-

Acid Catalyst (e.g., p-toluenesulfonic acid, 1-2 mol%)

-

Toluene (as an azeotropic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser, add stearic acid, epichlorohydrin, and toluene.

-

Add the acid catalyst to the mixture.

-

Heat the reaction mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Route 2: Synthesis from Sodium Stearate with Phase-Transfer Catalysis

Materials:

-

Stearic Acid

-

Sodium Hydroxide

-

Epichlorohydrin (in molar excess, e.g., 10-20 equivalents)

-

Tetrabutylammonium bromide (TBAB, 1-5 mol%)

-

Solvent (e.g., Toluene or no solvent)

-

Deionized water

Procedure: Step 1: Preparation of Sodium Stearate

-

Dissolve stearic acid in a suitable solvent (e.g., ethanol) with gentle heating.

-

Separately, dissolve an equimolar amount of sodium hydroxide in water.

-

Slowly add the sodium hydroxide solution to the stearic acid solution with stirring.

-

The sodium stearate will precipitate. Isolate the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of this compound

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add the prepared sodium stearate, epichlorohydrin, and TBAB.

-

Heat the mixture with vigorous stirring to the desired reaction temperature (e.g., 90-110 °C).

-

Maintain the reaction at this temperature for the specified time (e.g., 2-4 hours), monitoring the progress by TLC.

-

After completion, cool the reaction mixture and filter to remove the sodium chloride byproduct.

-

Remove the excess epichlorohydrin from the filtrate by vacuum distillation.

-

The resulting crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

Caption: Experimental workflow for the synthesis of this compound via the stearate salt route.

Product Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the this compound molecule.[5]

-

δ ~0.88 ppm (t, 3H): Terminal methyl group of the stearate chain.

-

δ ~1.25 ppm (br s, 28H): Methylene protons of the long alkyl chain.

-

δ ~1.62 ppm (m, 2H): Methylene protons β to the carbonyl group.

-

δ ~2.32 ppm (t, 2H): Methylene protons α to the carbonyl group.

-

δ ~2.60 ppm and ~2.80 ppm (m, 2H): Methylene protons of the epoxide ring.

-

δ ~3.15 ppm (m, 1H): Methine proton of the epoxide ring.

-

δ ~3.90 ppm and ~4.35 ppm (dd, 2H): Methylene protons adjacent to the ester oxygen.

-

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.

-

δ ~14.1 ppm: Terminal methyl carbon.

-

δ ~22.7 - 34.2 ppm: Methylene carbons of the alkyl chain.

-

δ ~44.3 ppm: Methylene carbon of the epoxide ring.

-

δ ~49.1 ppm: Methine carbon of the epoxide ring.

-

δ ~65.1 ppm: Methylene carbon adjacent to the ester oxygen.

-

δ ~173.8 ppm: Carbonyl carbon of the ester.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum displays characteristic absorption bands corresponding to the functional groups present in this compound.[6]

-

2918 and 2849 cm⁻¹: Strong C-H stretching vibrations of the long alkyl chain.

-

1735 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group.

-

1250 and 845 cm⁻¹: Characteristic C-O-C stretching vibrations of the epoxide ring.

-

1175 cm⁻¹: C-O stretching of the ester group.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and confirming its molecular weight. Under electron ionization (EI), this compound undergoes characteristic fragmentation. The mass spectrum will show the molecular ion peak (M⁺) at m/z 340, although it may be of low intensity.[1] Common fragment ions include those resulting from the loss of the glycidyl group and cleavage of the alkyl chain.

Conclusion

The synthesis of this compound from stearic acid and epichlorohydrin can be effectively achieved through either direct esterification or via the stearate salt route. The latter, particularly when employing phase-transfer catalysis, often offers advantages in terms of milder reaction conditions, higher yields, and simpler purification. This technical guide has provided detailed methodologies, mechanistic insights, and comprehensive characterization data to aid researchers and professionals in the successful synthesis and analysis of this important chemical intermediate. The choice of the optimal synthetic strategy will ultimately depend on the specific requirements of the application, including scale, purity, and economic considerations.

References

- 1. This compound | C21H40O3 | CID 62642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 7460-84-6 [smolecule.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. researchgate.net [researchgate.net]

- 5. STEARIC ACID GLYCIDYL ESTER(7460-84-6) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Physical properties of glycidyl stearate such as melting point and solubility.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of glycidyl stearate, including its melting point and solubility. This document also outlines detailed experimental protocols for the determination of these properties and illustrates a key metabolic pathway relevant to its biological activity.

Core Physical Properties of this compound

This compound is an organic compound classified as both an epoxide and an ester, derived from the reaction of glycidol and stearic acid.[1] It presents as a white to off-white solid at room temperature.[2][3][4] The physical characteristics of this compound are crucial for its application in various fields, including as a reactive diluent in polymers and coatings, and as an excipient in pharmaceutical formulations.[1][5]

Data Summary

The following table summarizes the key physical properties of this compound based on available data.

| Property | Value | References |

| Molecular Formula | C₂₁H₄₀O₃ | [2] |

| Molecular Weight | 340.54 g/mol | [2] |

| Appearance | White to off-white solid | [2][4] |

| Melting Point | 45-55 °C | [2][3][4][6] |

| Solubility | ||

| Soluble in: Chloroform, Ethyl Acetate, Methanol, Dimethylformamide (DMF) (2 mg/mL), Toluene | [2][3][7][8] | |

| Insoluble in: Dimethyl sulfoxide (DMSO), Ethanol, Phosphate-buffered saline (PBS, pH 7.2) | [7] |

Experimental Protocols

The following sections detail standardized methodologies for determining the melting point and solubility of this compound.

Determination of Melting Point

Objective: To determine the melting point range of this compound using the capillary method.

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (closed at one end)

-

This compound sample (finely powdered)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is placed in a mortar and finely ground to a powder to ensure uniform packing and heat transfer.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered this compound. The tube is then inverted and tapped gently on a hard surface to pack the powder into the closed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Initial Rapid Heating: A preliminary rapid heating is performed to get an approximate melting point. The temperature is increased at a rate of 10-15 °C per minute until the sample melts.

-

Accurate Melting Point Determination: A new capillary tube with the sample is prepared. The melting point apparatus is allowed to cool to at least 20 °C below the approximate melting point observed in the previous step. The sample is then heated at a slow, controlled rate of 1-2 °C per minute.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Replicates: The procedure is repeated at least two more times to ensure the reproducibility of the results. The average of the recorded melting point ranges is then reported.

Determination of Solubility

Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.

Apparatus and Materials:

-

This compound

-

A selection of solvents (e.g., chloroform, ethyl acetate, methanol, DMSO, ethanol, water)

-

Test tubes or small vials with closures

-

Vortex mixer

-

Analytical balance

-

Water bath or incubator

-

Centrifuge

Procedure for Qualitative Assessment:

-

Sample Preparation: Approximately 10 mg of this compound is weighed and placed into a series of test tubes.

-

Solvent Addition: To each test tube, 1 mL of a different solvent is added.

-

Mixing: The test tubes are securely capped and agitated vigorously using a vortex mixer for 1-2 minutes.

-

Observation: The tubes are allowed to stand at room temperature for 10-15 minutes and then visually inspected for the presence of undissolved solid.

-

Classification: The solubility is classified as:

-

Soluble: No visible solid particles.

-

Slightly soluble: Most of the solid has dissolved, but some particles remain.

-

Insoluble: The majority of the solid remains undissolved.

-

Procedure for Quantitative Assessment (e.g., in g/100 mL):

-

Saturated Solution Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vial is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The vial is centrifuged at a high speed to pellet the undissolved solid.

-

Aliquoting and Evaporation: A precise volume of the clear supernatant is carefully removed and transferred to a pre-weighed container. The solvent is then evaporated to dryness under a gentle stream of nitrogen or in a vacuum oven.

-

Mass Determination: The container with the dried solute is weighed again. The mass of the dissolved this compound is calculated by subtracting the initial weight of the container.

-

Solubility Calculation: The solubility is calculated in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of aliquot (mL)) * 100

Biological Pathway and Experimental Workflow

This compound, as a glycidyl ester, is a known process contaminant in refined edible oils.[9] In a biological system, it can undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules.

In Vivo Metabolism and DNA Adduct Formation

The primary metabolic pathway for this compound involves its hydrolysis by lipases into stearic acid and glycidol.[10] Glycidol is a genotoxic compound that can react with DNA to form DNA adducts, which are implicated in carcinogenesis.[5][11][12]

Caption: Metabolic pathway of this compound to glycidol and subsequent DNA adduct formation.

Experimental Workflow for In Vitro DNA Adduct Analysis

The following workflow outlines a general procedure for studying the formation of DNA adducts from this compound in an in vitro setting.

Caption: Workflow for the in vitro analysis of this compound-induced DNA adducts.

References

- 1. CAS 7460-84-6: this compound | CymitQuimica [cymitquimica.com]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. usbio.net [usbio.net]

- 4. This compound | 7460-84-6 [chemicalbook.com]

- 5. Buy this compound | 7460-84-6 [smolecule.com]

- 6. This compound | 7460-84-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. caymanchem.com [caymanchem.com]

- 8. hpc-standards.com [hpc-standards.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. Potential Role of Lipase Activity on the Internal Exposure Assessment of Glycidol Released from Its Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Formation of glycidyl methacrylate-DNA adducts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Study on GMA-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of glycidyl stearate epoxide ring-opening reactions.

An In-depth Technical Guide on the Mechanism of Glycidyl Stearate Epoxide Ring-Opening Reactions

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C21H40O3) is a molecule of significant interest in various scientific and industrial fields, including polymer science, cosmetics, and pharmaceuticals.[1] It is an ester formed from stearic acid, a long-chain fatty acid, and glycidol, which contains a reactive epoxide ring.[2][3][4] This unique bifunctional structure—a hydrophobic aliphatic tail and a highly strained, electrophilic three-membered epoxide ring—governs its chemical behavior and utility.[4][5] The reactivity of the epoxide group is central to its application, enabling it to participate in a variety of ring-opening reactions.[1]

In the pharmaceutical and drug development sectors, this compound serves as an excipient and has been explored for its role in drug delivery systems due to its interactions with biological membranes.[1] Furthermore, its epoxide moiety makes it a model compound for investigating the mechanisms of epoxide-mediated carcinogenesis.[1] A thorough understanding of its ring-opening mechanisms is therefore crucial for controlling its reactivity, designing novel derivatives, and ensuring its safe and effective application. This guide provides a detailed examination of the core mechanisms governing the ring-opening reactions of this compound, supported by kinetic data from analogous systems, experimental protocols, and mechanistic diagrams.

Core Concepts of Epoxide Reactivity

The chemical reactivity of this compound is dominated by the three-membered epoxide ring (oxirane). This ring is characterized by significant ring strain, estimated at approximately 13 kcal/mol, which arises from the deviation of its bond angles from the ideal tetrahedral angle.[6] This inherent strain makes the epoxide susceptible to nucleophilic attack, as the release of this strain provides a strong thermodynamic driving force for the reaction.[7][8]

Ring-opening reactions can be initiated under acidic, basic, or neutral conditions, and the specific mechanism (SN1-like or SN2) is highly dependent on these conditions and the nature of the attacking nucleophile.[5][7]

-

Under acidic conditions , the epoxide oxygen is first protonated, enhancing the electrophilicity of the ring carbons and creating a better leaving group. The reaction often proceeds through a mechanism with SN1 character.[7][8]

-

Under basic or neutral conditions , a strong nucleophile attacks one of the electrophilic carbons directly in a classic SN2 mechanism.[5][6][7] The leaving group is a relatively poor alkoxide anion, but the reaction is driven by the relief of ring strain.[7]

Mechanisms of this compound Ring-Opening

Acid-Catalyzed Ring-Opening

In the presence of an acid, the epoxide oxygen of this compound is protonated in a rapid pre-equilibrium step. This protonation activates the epoxide, making it significantly more susceptible to attack by even weak nucleophiles like water or alcohols.[7][9][10]

The subsequent nucleophilic attack exhibits regioselectivity that favors the more substituted carbon atom of the epoxide. While the reaction proceeds via an SN2-like backside attack, the transition state has considerable SN1 character.[7] Positive charge builds up on the carbon atoms as the C-O bond begins to break, and this charge is better stabilized by the alkyl substituent on the secondary carbon. Consequently, the nucleophile preferentially attacks this more electrophilic, secondary carbon. The reaction results in anti-addition, leading to a trans configuration of the nucleophile and the newly formed hydroxyl group.[7]

For this compound, this means the attack will occur at the C2 position of the glycidyl group. For example, acid-catalyzed hydrolysis with water yields 1-O-stearoyl-glycerol.

Caption: Acid-catalyzed mechanism involving rapid protonation followed by nucleophilic attack.

Base-Catalyzed Ring-Opening

Under basic or neutral conditions, the ring-opening occurs via a direct SN2 mechanism.[7][9] This pathway requires a strong nucleophile, such as a hydroxide ion (OH⁻), an alkoxide (RO⁻), or an amine.[6] The nucleophile directly attacks one of the epoxide carbons, simultaneously displacing the oxygen atom and opening the ring.

In this SN2 reaction, steric hindrance is the dominant factor determining regioselectivity. The nucleophile will preferentially attack the less sterically hindered, terminal (C3) carbon of the this compound epoxide.[6][8] This attack results in a backside invasion of the carbon's orbital, leading to an inversion of stereochemistry at the site of attack and producing a trans product. The initial product is an alkoxide ion, which is subsequently protonated by a protic solvent (like water or alcohol) or during an acidic workup step to yield the final neutral product.[6] For example, base-catalyzed hydrolysis yields 3-O-stearoyl-glycerol.

Caption: Base-catalyzed Sₙ2 mechanism showing attack at the least hindered carbon.

Quantitative Data and Reaction Kinetics

Quantitative kinetic data specifically for this compound ring-opening reactions are not extensively published. However, the principles can be effectively understood by examining data from analogous systems, such as other glycidyl esters and ethers. A study on the thermal degradation of glycidyl esters in palm oil showed that the formation and degradation followed pseudo-first-order reactions.[11] The activation energy for the degradation of glycidyl esters was found to be significantly lower than for their formation (12.87 kJ/mol vs. 34.58 kJ/mol), indicating that degradation via ring-opening and subsequent reactions occurs more readily at high temperatures.[11]

The following table summarizes representative kinetic data for the ring-opening of various epoxides under different conditions to provide a comparative framework.

| Epoxide Substrate | Nucleophile/Solvent | Catalyst | Rate Information | Reference |

| Glycidyl Esters (in palm oil) | Thermal Degradation | None | Ea (degradation) = 12.87 kJ/mol | [11] |

| Epoxidized Soybean Oil | Formic Acid | H₂SO₄ | Rate is promoted by acid environment | [12] |

| Styrene Oxide | Methanol | Acidic Aluminosilicate | ~95% conversion in 6h | [13] |

| Phenyl Glycidyl Ether | Aniline | N,N-dimethylbenzylamine (accelerator) | Reaction accelerated by tertiary amine | [14] |

| cis-2,3-Epoxybutane-1,4-diol | H₂O/H₂SO₄ | H₂SO₄ | Slower than non-hydroxylated epoxides | [13][15] |

Experimental Protocols

Monitoring the kinetics of epoxide ring-opening reactions is crucial for mechanistic studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for real-time analysis.

General Protocol for Kinetic Monitoring by ¹H NMR Spectroscopy

This protocol provides a general framework for observing the kinetics of a this compound ring-opening reaction.[13] Specific parameters must be optimized for the particular reaction system.

1. Materials and Preparation:

-

This compound (high purity).

-

Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆), chosen for solubility of all reactants and compatibility with the reaction.

-

Nucleophile (e.g., amine, alcohol, or water).

-

Catalyst (if applicable, e.g., H₂SO₄ or NaOH).

-

Internal standard (e.g., tetramethylsilane - TMS, or another inert compound with a distinct NMR signal).

-

High-resolution NMR spectrometer.

-

Standard NMR tubes.

2. Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in the chosen deuterated solvent containing the internal standard.

-

Prepare a separate stock solution of the nucleophile and/or catalyst.

-

Ensure all glassware is scrupulously dry to avoid unwanted hydrolysis reactions.

3. Experimental Workflow:

-

Step 1 (t=0 Spectrum): Acquire a high-quality ¹H NMR spectrum of the this compound stock solution. Identify and integrate the characteristic signals of the epoxide protons and the internal standard. This confirms purity and establishes the initial concentration.

-

Step 2 (Reaction Initiation): In a clean NMR tube maintained at the desired reaction temperature within the NMR spectrometer, combine a known volume of the this compound solution with the nucleophile/catalyst solution. Quickly acquire the first spectrum. This marks the beginning of the reaction.

-

Step 3 (Time-course Monitoring): Acquire a series of ¹H NMR spectra at regular time intervals. The disappearance of the epoxide proton signals and the appearance of new signals corresponding to the ring-opened product should be observed.

-

Step 4 (Data Analysis): For each spectrum, calculate the concentration of the remaining this compound by comparing the integration of its characteristic peak to the integration of the stable internal standard peak.

-

Step 5 (Kinetic Plotting): Plot the concentration of this compound versus time. Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., ln[A] vs. time for first-order kinetics).

Caption: Workflow for monitoring epoxide ring-opening kinetics using ¹H NMR spectroscopy.

Implications for Drug Development

The reactivity of the epoxide ring in this compound is highly relevant to its use in drug development.

-

Synthesis of Bioactive Molecules: The ring-opening of epoxides with amines is a fundamental method for synthesizing β-amino alcohols, a structural motif present in many pharmaceuticals.[5] This makes this compound a potential starting material for creating novel lipidated drug candidates, where the stearate tail could enhance membrane permeability or formulate into lipid-based delivery systems.

-

Drug Delivery Systems: As an excipient, the stability of this compound is critical. Understanding its hydrolysis kinetics under different pH conditions (mimicking the gastrointestinal tract) is essential for formulation design.[1] Its ability to react and form covalent bonds can also be harnessed to create polymer-drug conjugates or cross-linked nanocarriers.

-

Toxicology: Glycidyl esters are considered potential carcinogens because they can be hydrolyzed in the body to release glycidol, which is classified as a "possible human carcinogen" (Group 2A) by the IARC.[16] The mechanism of toxicity involves the ring-opening of the glycidol epoxide by nucleophilic sites on DNA, leading to genotoxicity.[1] Studying these reactions is therefore vital for risk assessment.

Conclusion

The ring-opening reactions of this compound are governed by well-established principles of epoxide chemistry, primarily driven by the release of ring strain. The reaction mechanism and regioselectivity are dictated by the reaction conditions. Acid catalysis proceeds through a protonated intermediate with SN1 character, favoring nucleophilic attack at the more substituted carbon. Conversely, base-catalyzed reactions occur via a direct SN2 mechanism, with attack at the less sterically hindered carbon. This versatile reactivity makes this compound a valuable intermediate in chemical synthesis and a compound of interest in pharmaceutical and materials science. A deep understanding of these mechanisms is paramount for researchers aiming to harness its chemical properties for the development of new materials, drug delivery systems, and therapeutic agents.

References

- 1. Buy this compound | 7460-84-6 [smolecule.com]

- 2. This compound | C21H40O3 | CID 62642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 7460-84-6: this compound | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 9. jsynthchem.com [jsynthchem.com]

- 10. Khan Academy [khanacademy.org]

- 11. Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. cpsm.kpi.ua [cpsm.kpi.ua]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Glycidyl Stearate (CAS 7460-84-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glycidyl Stearate (CAS 7460-84-6), a compound of interest in various industrial and research settings. This document details its chemical and physical properties, toxicological data, synthesis and analytical protocols, and its mechanism of action as a potential carcinogen.

Chemical and Physical Properties

This compound is the ester of stearic acid and glycidol.[1] It is classified as both an epoxide and a carboxylic ester.[2][3] This bifunctional nature makes it a reactive intermediate in chemical synthesis.[4][5] It presents as a white solid at room temperature.[6]

| Property | Value | Source(s) |

| CAS Number | 7460-84-6 | [7] |

| Molecular Formula | C₂₁H₄₀O₃ | [2][7][8] |

| Molecular Weight | 340.54 g/mol | [2][7][9] |

| IUPAC Name | oxiran-2-ylmethyl octadecanoate | [3] |

| Synonyms | Stearic acid glycidyl ester, Glycidyl octadecanoate, 2,3-Epoxypropyl stearate | [3][7][9] |

| Appearance | White solid | [6] |

| Melting Point | 51-55 °C | [9] |

| Boiling Point | 424.7 ± 18.0 °C at 760 mmHg | [9] |

| Density | 0.9 ± 0.1 g/cm³ | [9] |

| Solubility | Insoluble in water; Soluble in DMF (2 mg/ml). Insoluble in DMSO, Ethanol, and PBS (pH 7.2). | [10] |

Toxicological Data

The primary toxicological concern with this compound is its role as a glycidyl ester, which can be hydrolyzed in the gastrointestinal tract to release glycidol.[6][11][12] Glycidol is classified by the International Agency for Research on Cancer (IARC) as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans".[6][13][14] this compound itself is classified by the IARC as a Group 3 carcinogen: "Not classifiable as to its carcinogenicity to humans".[3]

| Parameter | Value | Species | Route | Source(s) |

| Tumorigenic Dose | 2500 mg/kg/5W-I | Rat | Subcutaneous | [9] |

| Tumorigenic Dose | 52 mg/kg/26W-I | Mouse | Subcutaneous | [9] |

| Carcinogenicity (as Glycidol) | Group 2A (Probably carcinogenic to humans) | - | - | [6][13][14] |

| Carcinogenicity (this compound) | Group 3 (Not classifiable) | - | - | [3] |

No specific LD50 data for this compound was readily available in the searched literature.

Mechanism of Carcinogenicity: The Role of Glycidol

The carcinogenicity of glycidyl esters is attributed to their in vivo hydrolysis to glycidol. The epoxide ring of glycidol is highly reactive and can covalently bind to nucleophilic sites on cellular macromolecules, including DNA. This interaction can lead to the formation of DNA adducts, which, if not repaired, can result in mutations during DNA replication and transcription, ultimately contributing to the initiation of cancer.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an alkali metal salt of stearic acid with an excess of epichlorohydrin in the presence of a phase-transfer catalyst.[15]

Materials:

-

Sodium stearate

-

Epichlorohydrin (10-20 molar excess)

-

Quaternary ammonium halide (e.g., Tetrabutylammonium bromide) as a phase-transfer catalyst

-

Deionized water

-

Toluene (or other suitable organic solvent)

-

Sodium chloride solution

Procedure:

-

Prepare an aqueous solution of sodium stearate.

-

In a reaction vessel equipped with a reflux condenser and a distillation apparatus, combine the epichlorohydrin and the quaternary ammonium halide catalyst.

-

Heat the epichlorohydrin/catalyst mixture to reflux.

-

Slowly add the aqueous solution of sodium stearate to the refluxing mixture.

-

During the addition, continuously distill the water and epichlorohydrin from the reaction mixture. Condense the distillate, separate the epichlorohydrin, and return it to the reaction vessel to maintain a molar excess and drive the reaction to completion.

-

Continue the reaction and distillation until the reaction mixture is substantially anhydrous.

-

After the reaction is complete, cool the mixture.

-

Wash the reaction mixture with a sodium chloride solution to remove any remaining water-soluble impurities.

-

Separate the organic phase containing the this compound.

-

Remove the excess epichlorohydrin and solvent by distillation under reduced pressure.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., n-hexane).

Analysis of this compound by LC-MS/MS

The analysis of this compound, particularly in food matrices like edible oils, is commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][16][17][18]

Materials and Equipment:

-

Sample containing this compound (e.g., edible oil)

-

Internal standard (e.g., this compound-d5)

-

Acetone

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 and silica)

-

Methanol

-

Ethyl acetate in hexane (5%)

-

Isopropanol

-

LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

-

C18 analytical column

Procedure:

-

Sample Preparation: a. Weigh a precise amount of the oil sample (e.g., 10 mg to 0.5 g, depending on the expected concentration).[17][18] b. Dissolve the sample in acetone. c. Spike the sample with a known amount of the internal standard (e.g., this compound-d5).

-

Solid-Phase Extraction (SPE): a. Purify the sample using a two-step SPE process.[17][18] b. First, pass the sample through a C18 SPE cartridge, eluting with methanol. c. Then, pass the eluate through a normal silica SPE cartridge, eluting with 5% ethyl acetate in hexane.

-

Sample Reconstitution: a. Dry the final eluate under a stream of nitrogen. b. Reconstitute the dried extract in a specific volume (e.g., 250 µL) of a methanol/isopropanol mixture (1:1, v/v).[17][18]

-

LC-MS/MS Analysis: a. Inject an aliquot (e.g., 15 µL) of the reconstituted sample into the LC-MS/MS system.[17][18] b. Perform chromatographic separation on a C18 analytical column using a suitable mobile phase gradient (e.g., methanol-based). c. Detect the target analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both this compound and its deuterated internal standard.

-

Quantification: a. Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Applications and Areas of Research

This compound is utilized in several fields:

-

Polymer and Coatings Industry: It serves as a reactive diluent and flexibilizer in epoxy resins and other polymer formulations, enhancing their performance characteristics.[1][5]

-

Food Science: It is primarily studied as a process contaminant in refined edible oils, with research focusing on its formation during deodorization and methods for its mitigation.[11][12][19]

-

Biochemical Research: It is used as a biochemical reagent and a standard for analytical method development.[9]

-

Drug Development: Its potential interactions with biological membranes suggest possible implications for drug delivery systems.[2]

Conclusion

This compound is a compound with significant industrial applications, but its presence as a precursor to the probable carcinogen glycidol in food products necessitates careful monitoring and control. The information provided in this technical guide offers a foundational understanding for researchers and professionals working with this compound, from its basic properties to detailed analytical and synthesis methodologies. Further research into the specific signaling pathways affected by glycidol and the development of more effective mitigation strategies in food processing remain important areas of investigation.

References

- 1. CAS 7460-84-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 7460-84-6 [smolecule.com]

- 3. This compound | C21H40O3 | CID 62642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. chemicea.com [chemicea.com]

- 8. targetmol.com [targetmol.com]

- 9. This compound | CAS#:7460-84-6 | Chemsrc [chemsrc.com]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Glycidyl Esters, a Harmful Substance, in Refined Fats and Oils [cfs.gov.hk]

- 13. mpoc.org.my [mpoc.org.my]

- 14. fda.gov [fda.gov]

- 15. US3053855A - Synthesis of glycidyl esters - Google Patents [patents.google.com]

- 16. Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Spectroscopic Characterization of Glycidyl Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for glycidyl stearate (CAS 7460-84-6), a compound of interest in various industrial and research applications.[1][2][3][4] The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a core reference for professionals in drug development, materials science, and analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR data are presented below.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment of hydrogen atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not explicitly found in search results |

¹³C NMR Spectroscopy

Carbon-13 NMR offers insight into the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not explicitly found in search results |

Experimental Protocol: NMR Spectroscopy

The following provides a general methodology for acquiring NMR spectra of this compound.

-

Instrumentation : A Bruker AC-300 spectrometer or equivalent is typically used.[5]

-

Sample Preparation : A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃).

-

Data Acquisition :

-

¹H NMR : Spectra are acquired at a frequency of 400 MHz.

-

¹³C NMR : Spectra are acquired at a corresponding frequency.

-

-

Referencing : Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in this compound.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not explicitly found in search results |

Experimental Protocol: IR Spectroscopy

The IR spectrum of this compound can be obtained using the following method.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Technique : The spectrum is often recorded using a capillary cell with the sample in a molten or crystalline phase.[5]

-

Data Acquisition : The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 340.3 | [M]⁺ (Molecular Ion) |

| Other fragment ions not explicitly detailed in search results |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common method for the analysis of volatile and semi-volatile compounds like this compound.

-

Instrumentation : An Agilent 5975-SMB GC-MS system or a similar instrument can be utilized.[6]

-

Gas Chromatography (GC) Conditions :

-

Mass Spectrometry (MS) Conditions :

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of this compound in complex matrices, such as edible oils, LC-MS/MS provides high sensitivity and selectivity.

-

Sample Preparation :

-

Liquid Chromatography (LC) Conditions :

-

Tandem Mass Spectrometry (MS/MS) Conditions :

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. Buy this compound | 7460-84-6 [smolecule.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. CAS 7460-84-6: this compound | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C21H40O3 | CID 62642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Advanced GC-MS Blog Journal: Glycidyl Esters Analysis by the Aviv Analytical 5975-SMB GC-MS with Cold EI [blog.avivanalytical.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Biological Activity and Potential Toxicity of Glycidyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycidyl stearate, the ester of glycidol and stearic acid, is a compound with diverse industrial applications, including in the manufacturing of polymers, cosmetics, and as a stabilizer in various formulations. However, its structural relationship to glycidol, a known genotoxic carcinogen, necessitates a thorough evaluation of its biological activity and potential toxicity. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its biological effects, toxicological profile, and the underlying mechanisms of action. Particular attention is given to its potential for carcinogenicity and skin sensitization. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Introduction

This compound (CAS No. 7460-84-6) is an organic compound characterized by a long-chain fatty acid (stearic acid) linked to a glycidyl group. The presence of the reactive epoxide ring in the glycidyl moiety is a key determinant of its chemical reactivity and biological activity. While valued for its properties as a reactive diluent and emollient, the potential for in vivo hydrolysis of this compound to release glycidol raises significant toxicological concerns. Glycidol is classified by the International Agency for Research on Cancer (IARC) as a Group 2A agent, "probably carcinogenic to humans".[1] In contrast, this compound itself is classified as a Group 3 agent, "not classifiable as to its carcinogenicity to humans," reflecting the need for further research.[2][3] This guide will delve into the available data to provide a detailed analysis of the risks associated with this compound exposure.

Biological Activity

The primary biological activities of this compound that have been investigated are its potential to cause skin sensitization and its use as a model compound for studying epoxide-mediated carcinogenesis.

Skin Sensitization

This compound has been reported to have skin-sensitizing properties, capable of inducing allergic contact dermatitis. This is a Type IV delayed-type hypersensitivity reaction initiated by the covalent binding of the hapten (in this case, likely this compound or a reactive metabolite) to skin proteins. This process is well-described by the Adverse Outcome Pathway (AOP) for skin sensitization.

The AOP for skin sensitization provides a framework for understanding the key events from the molecular initiating event to the adverse outcome of allergic contact dermatitis.

The electrophilic nature of the epoxide ring in this compound facilitates its reaction with nucleophilic residues on skin proteins, forming hapten-protein conjugates. These modified proteins are recognized by antigen-presenting cells (APCs), such as Langerhans cells in the epidermis and dermal dendritic cells. This recognition triggers a cascade of events, including the activation of keratinocytes and the release of pro-inflammatory cytokines and chemokines. Activated APCs then migrate to the draining lymph nodes to prime naive T-cells, leading to the proliferation and differentiation of allergen-specific effector and memory T-cells. Upon subsequent exposure to the same hapten, these memory T-cells orchestrate an inflammatory response, resulting in the clinical manifestation of allergic contact dermatitis.

Potential Toxicity

The toxicity of this compound is intrinsically linked to its potential to hydrolyze and release glycidol. Therefore, an understanding of glycidol's toxicology is paramount.

Acute Toxicity

Genotoxicity

The genotoxicity of this compound is a significant concern due to its structural similarity to glycidol, a known genotoxic agent.

| Test System | Endpoint | Result | Reference |

| Salmonella typhimurium (Ames Test) | Gene mutation | Positive | [4] |

It is important to note that the positive result in the Ames test may be attributable to the release of glycidol under the experimental conditions.

Carcinogenicity

Carcinogenicity studies on this compound have yielded some evidence of tumorigenicity, although the data is limited and has led to an IARC classification of Group 3 ("not classifiable as to its carcinogenicity to humans").[2][3] The primary study investigating the carcinogenicity of this compound is by Swern et al. (1970).[5][6][7]

In a study by Swern et al. (1970), this compound was administered to mice via subcutaneous injection to assess its carcinogenic potential.[5][6][7]

| Compound | Dose per injection (mg) | Total Dose (mg) | No. of Injections | Vehicle | No. of Mice Started | No. of Mice at 12 months | Sarcomas at Injection Site | Pulmonary Tumors |

| This compound | 10 | 330 | 33 | Tricaprylin | 30 | 23 | 2 | 10 |

| This compound | 0.1 | 2.6 | 26 | Tricaprylin | 30 | 25 | 1 | 8 |

| This compound | 0.005 | 0.13 | 26 | Tricaprylin | 30 | 27 | 1 | 11 |

| Tricaprylin (Control) | - | - | 33 | - | 30 | 24 | 0 | 9 |

Data extracted from Swern et al., 1970.[5][6][7]

The study reported the induction of subcutaneous sarcomas at the site of injection in mice treated with this compound.[7] While the incidence was low, it was observed across a range of doses. The interpretation of these findings is complex, as the study also reported unexpected sarcomas with stearic acid and γ-stearolactone, raising questions about the role of chronic irritation in subcutaneous carcinogenesis in this model.[6]

Toxicity of Hydrolysis Product: Glycidol

The primary toxicological concern with this compound is its potential to hydrolyze in vivo to form glycidol. Glycidol is a well-characterized genotoxic carcinogen, classified by IARC as "probably carcinogenic to humans" (Group 2A).[1]

Oral exposure to glycidol has been shown to cause tumors at multiple sites in both rats and mice, including the forestomach, mammary gland, and brain.[8][9] The carcinogenicity of glycidol is attributed to its ability to form DNA adducts, leading to mutations.

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of study results. The following sections outline the general principles of standard protocols relevant to the assessment of this compound.

Carcinogenicity Studies (Subcutaneous Injection)

The study by Swern et al. (1970) provides a basis for the experimental design of a subcutaneous carcinogenicity study. A general workflow for such a study is outlined below, based on principles from OECD Guideline 451.[10]

Methodology based on Swern et al. (1970) and OECD 451: [5][6][7][10]

-

Test Animals: Mice (e.g., strain A/J or similar), both sexes.

-

Group Size: At least 30 animals per group.

-

Dose Levels: At least three dose levels of this compound and a vehicle control group.

-

Vehicle: A suitable, non-carcinogenic vehicle (e.g., tricaprylin).

-

Administration: Subcutaneous injection at a single site (e.g., interscapular region).

-

Dosing Schedule: Repeated injections (e.g., weekly or bi-weekly) for a significant portion of the animals' lifespan.

-

Observations: Regular clinical observations for signs of toxicity and tumor development (palpation). Body weights are recorded regularly.

-

Termination: The study is terminated at a predetermined time point (e.g., 18-24 months) or when animals become moribund.

-

Pathology: A complete gross necropsy is performed on all animals. All major organs and any observed lesions are collected for histopathological examination.

-

Data Analysis: Statistical analysis of tumor incidence, latency, and multiplicity.

Skin Sensitization: Guinea Pig Maximization Test (GPMT)

The GPMT is a widely used adjuvant-type test for identifying skin sensitizers, as described in OECD Guideline 406.

-

Test Animals: Young, healthy albino guinea pigs.

-

Induction Phase:

-

Day 0: Intradermal injections in the scapular region of:

-

Freund's Complete Adjuvant (FCA) emulsified with water.

-

The test substance in a suitable vehicle.

-

The test substance emulsified in FCA.

-

-

Day 7: Topical application of the test substance in a suitable vehicle to the same area, which is then occluded for 48 hours.

-

-

Challenge Phase:

-

Day 21: Topical application of the test substance in a non-irritating concentration to a naive site on the flank.

-

-

Evaluation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to a control group that was not exposed to the test substance during induction.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used in vitro assay for detecting gene mutations, as described in OECD Guideline 471.[2]

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli (e.g., WP2 uvrA).

-

Procedure:

-

The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

The mixture is plated on a minimal agar medium lacking the required amino acid.

-

The plates are incubated for 48-72 hours.

-

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test

This assay detects chromosomal damage or damage to the mitotic apparatus in erythroblasts, as outlined in OECD Guideline 474.

-

Test Animals: Rodents, typically mice or rats.

-

Procedure: